Co-Crystal Structure Validation
MTDH-SND1 blocker 1 (C26-A6) has a co-crystal structure with SND1 solved at 2.7 Å resolution, revealing atomic-level details of its binding to a pocket defined by residues Arg255, His279, Asn281, Arg259, Ile284, Leu287, and Leu256 [1]. This pocket is the same region occupied by the W401 residue of MTDH, confirming a competitive disruption mechanism [1]. In contrast, the comparator C19 (MTDH-SND1 blocker 2) demonstrates SND1 binding with a Kd of 279 ± 17 nM but lacks reported co-crystal structural validation [2]. The absence of atomic-resolution binding data for C19 limits its utility in structure-guided optimization and target engagement confidence.
C19: No co-crystal; SND1 Kd = 279 nM
Difference: Atomic-level binding mode defined vs absent
| Evidence Dimension | Structural Validation of Target Binding |
|---|---|
| Target Compound Data | Co-crystal structure with SND1 at 2.7 Å resolution; binds to SND1 pocket (Arg255, His279, Asn281, Arg259, Ile284, Leu287, Leu256) |
| Comparator Or Baseline | C19: No co-crystal structure reported; SND1 binding Kd = 279 ± 17 nM |
| Quantified Difference | Structural data present for C26-A6; absent for C19 |
| Conditions | X-ray crystallography (C26-A6); MicroScale Thermophoresis (C19) |
Why This Matters
For medicinal chemistry and structure-based drug design, atomic-level binding mode information is essential for rational optimization and off-target risk assessment.
- [1] Shen M, et al. Small-molecule inhibitors that disrupt the MTDH-SND1 complex suppress breast cancer progression and metastasis. Nat Cancer. 2022;3(1):43-59. doi:10.1038/s43018-021-00279-5 View Source
- [2] Shen H, et al. Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein-Protein Interaction. J Med Chem. 2025;68(2):1844-1862. doi:10.1021/acs.jmedchem.4c02574 View Source
